![molecular formula C8H10N2O2 B14554857 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene CAS No. 61977-80-8](/img/structure/B14554857.png)
3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene is a chemical compound characterized by its unique spiro structure, which includes an isocyanate group, an oxazoline ring, and a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an isocyanate group and an oxazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The oxazoline ring can participate in cycloaddition reactions, forming larger ring structures.
Hydrolysis: The isocyanate group can be hydrolyzed to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Triethylamine, pyridine
Major Products
Ureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Amines and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of polymers and advanced materials with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Corrosion Inhibition: Studied for its ability to inhibit corrosion in metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as the formation of ureas and carbamates in organic synthesis. In corrosion inhibition, the compound forms a protective film on the metal surface, preventing further corrosion .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (DDA)
- 3-Phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (PDA)
- 4-(4-Methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA)
Uniqueness
3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar spiro compounds that may lack this functional group and, consequently, the same range of applications .
Properties
CAS No. |
61977-80-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C8H10N2O2/c11-6-9-7-5-8(12-10-7)3-1-2-4-8/h1-5H2 |
InChI Key |
MKXRTUJOKFVBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=NO2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


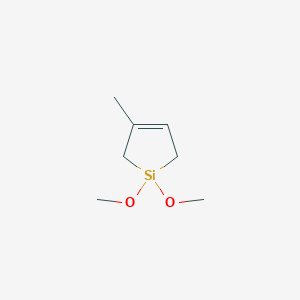
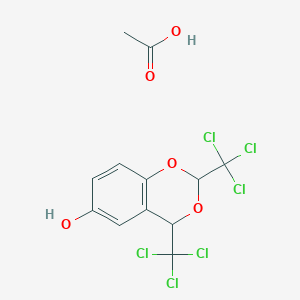
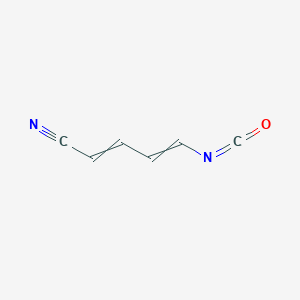
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
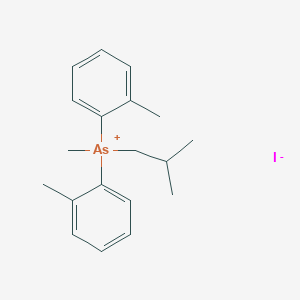
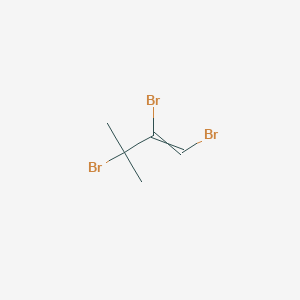
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
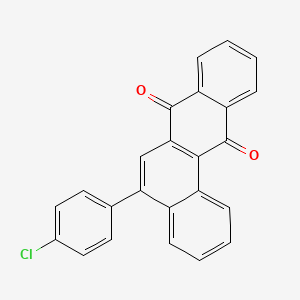
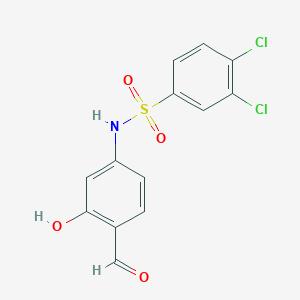
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)
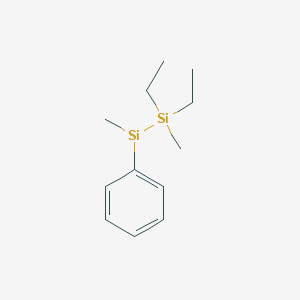
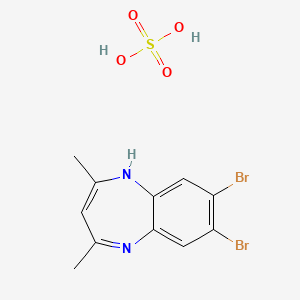
![10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]-](/img/structure/B14554880.png)
